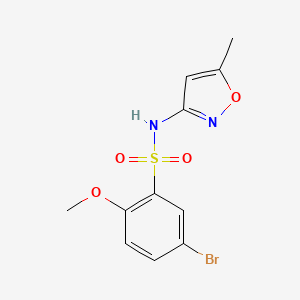![molecular formula C17H14BrNO2 B5169012 4-(2-bromophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5169012.png)
4-(2-bromophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-bromophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the family of tetracyclic compounds and has a unique structure that makes it a promising candidate for drug development.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione.
Wirkmechanismus
The mechanism of action of 4-(2-bromophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione is not fully understood. However, it is believed to act by inhibiting the enzymes involved in the biosynthesis of nucleic acids, leading to the inhibition of DNA replication and cell division. The compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. The compound has also been found to induce apoptosis in cancer cells, leading to cell death. Additionally, it has been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(2-bromophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione in lab experiments is its unique structure, which makes it a promising candidate for drug development. The compound has also been found to exhibit potent antitumor, antibacterial, and antifungal activities, making it a versatile compound for various research applications. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to handle in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on 4-(2-bromophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione. One of the directions is to further study its mechanism of action to better understand how it exhibits its antitumor, antibacterial, and antifungal activities. Another direction is to study its potential applications in the development of new antibiotics and chemotherapeutic agents. Additionally, the compound can be further modified to enhance its solubility in water and improve its pharmacokinetic properties. Overall, the research on this compound has promising implications for the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis method of 4-(2-bromophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione involves the reaction of 2-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The reaction yields the intermediate product, which is then subjected to cyclization in the presence of sodium ethoxide. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(2-bromophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor, antibacterial, and antifungal activities. The compound has shown promising results in inhibiting the growth of cancer cells and has been studied as a potential chemotherapeutic agent. It has also been found to exhibit antibacterial activity against gram-positive and gram-negative bacteria, making it a potential candidate for the development of new antibiotics. Additionally, the compound has shown antifungal activity against various fungal strains, including Candida albicans.
Eigenschaften
IUPAC Name |
4-(2-bromophenyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c18-12-3-1-2-4-13(12)19-16(20)14-8-5-6-9(11-7-10(8)11)15(14)17(19)21/h1-6,8-11,14-15H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHSOWSLGYDPQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC=C5Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-amino-5-(ethylthio)-4H-1,2,4-triazol-4-yl]-N-(3,4-dimethylphenyl)butanamide](/img/structure/B5168940.png)
![ethyl 2-methyl-4-{[4-(4-morpholinyl)phenyl]amino}-6-quinolinecarboxylate hydrochloride](/img/structure/B5168946.png)
![4-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B5168954.png)

![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(2-phenylethyl)propanamide](/img/structure/B5168984.png)
![N-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5168993.png)



![(3-cyclohexen-1-ylmethyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5169014.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide](/img/structure/B5169019.png)

![6-(4-tert-butylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5169033.png)
![ethyl 2-chloro-5-{5-[2-cyano-2-(4-cyanophenyl)vinyl]-2-furyl}benzoate](/img/structure/B5169041.png)
